
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用机制
BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins such as BAK and BAX. This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is due to the high expression of BCL-2 protein in cancer cells compared to normal cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to improved treatment outcomes.
实验室实验的优点和局限性
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has several advantages as a research tool. It is a selective inhibitor of BCL-2 protein, allowing for the specific targeting of cancer cells. It has also been shown to be effective in preclinical and clinical studies, making it a promising candidate for cancer therapy. However, N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancers. It also has a short half-life, requiring frequent dosing in clinical settings.
未来方向
There are several future directions for the research and development of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to improve treatment outcomes. Another direction is the exploration of its potential in other types of cancers, including solid tumors. Further research is also needed to optimize dosing and treatment regimens for N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide.
合成方法
The synthesis of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methoxy-3-nitrobenzoic acid, which is then converted into the corresponding methyl ester. The ester is then reduced to the corresponding alcohol, followed by a nucleophilic substitution reaction with 1-cyanobutane to give the desired intermediate. The final step involves the introduction of difluoromethoxy group through a nucleophilic substitution reaction with difluoromethoxybenzene. The reaction is carried out under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent.
科学研究应用
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively targets BCL-2 protein, leading to apoptosis or programmed cell death of cancer cells. Clinical trials have demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide is also being investigated for its potential in other types of cancers, including non-Hodgkin's lymphoma, multiple myeloma, and solid tumors.
属性
IUPAC Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-3-4-10(8-17)18-13(19)9-5-6-11(20-2)12(7-9)21-14(15)16/h5-7,10,14H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFTROQCKONKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)

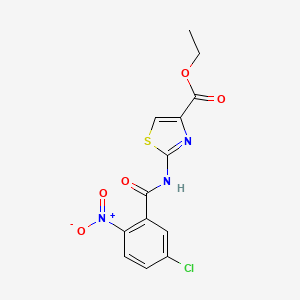
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
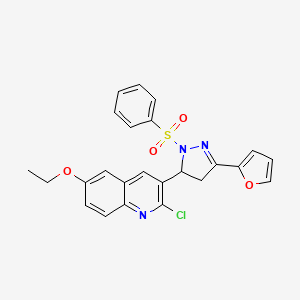
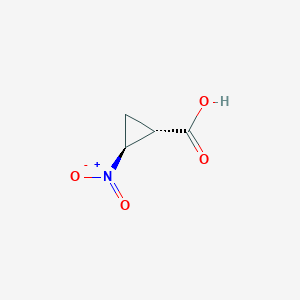

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)
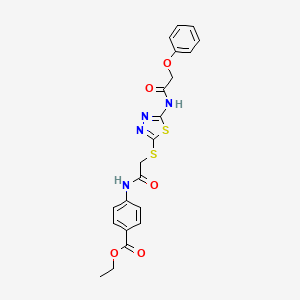
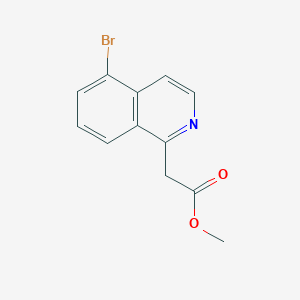
![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)